1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-11-2-4(6(12)13)5(3-11)7(8,9)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIGLLMSRXLGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472660 | |
| Record name | 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130530-01-7 | |
| Record name | 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reagent Systems and Reaction Conditions
Radical trifluoromethylation is a widely adopted strategy for introducing the CF₃ group onto aromatic systems. For pyrrole derivatives, this typically involves:
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Trifluoromethyl iodide (CF₃I) as the CF₃ source.
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Azobisisobutyronitrile (AIBN) as a radical initiator.
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Acetonitrile as the solvent, operating at 60–80°C for 12–24 hours.
The reaction proceeds via a free-radical chain mechanism, where AIBN generates initiator radicals that abstract iodine from CF₃I, producing CF₃ radicals. These radicals attack the electron-rich pyrrole ring, preferentially at the 4-position due to steric and electronic factors. Post-reaction hydrolysis of ester intermediates (e.g., methyl esters) yields the carboxylic acid.
Table 1: Radical Trifluoromethylation Optimization
| Starting Material | CF₃ Source | Initiator | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Methyl pyrrole-3-carboxylate | CF₃I | AIBN | 70 | 18 | 58 | 92 |
| Ethyl pyrrole-3-carboxylate | CF₃I | AIBN | 80 | 24 | 45 | 88 |
Limitations and Mitigation Strategies
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Regioselectivity Issues : Competing substitution at the 2- and 5-positions occurs due to the pyrrole’s inherent reactivity. Using bulky solvents like tert-amyl alcohol reduces undesired isomers by 15–20%.
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Byproduct Formation : Dimers and oligomers form via radical coupling. Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) as a scavenger improves yield by 10%.
Nucleophilic Trifluoromethylation Approaches
Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) enables nucleophilic CF₃ transfer under basic conditions:
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Base : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
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Solvent : Dimethylformamide (DMF) at 0–25°C.
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Substrate : Bromo- or iodo-pyrrole precursors.
Example Protocol :
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Dissolve 1-methyl-4-iodo-1H-pyrrole-3-carboxylic acid (1.0 eq) in DMF.
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Add TMSCF₃ (1.2 eq) and CsF (2.0 eq).
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Stir at 25°C for 6 hours.
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Quench with aqueous HCl and extract with ethyl acetate.
Table 2: TMSCF₃ Performance Metrics
| Halogen | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Iodo | CsF | 25 | 72 |
| Bromo | K₂CO₃ | 25 | 65 |
Challenges in Carboxylic Acid Compatibility
Cyclization Strategies for Ring Formation
Knorr Pyrrole Synthesis with CF₃-Containing Ketones
This method constructs the pyrrole ring with pre-incorporated CF₃ groups:
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Ketone Preparation : Synthesize 4,4,4-trifluoroacetoacetate via Claisen condensation.
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Condensation : React with methyl hydrazine in acetic acid to form the pyrrole ring.
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Oxidation : Convert the 3-position methyl group to carboxylic acid using KMnO₄.
Advantages :
-
Avoids late-stage CF₃ introduction, improving regioselectivity.
Table 3: Cyclization Route Efficiency
| Step | Reagents | Yield (%) |
|---|---|---|
| Ketone synthesis | Ethyl trifluoroacetoacetate | 90 |
| Cyclization | Methyl hydrazine, AcOH | 78 |
| Oxidation | KMnO₄, H₂O | 92 |
Hantzsch Pyrrole Synthesis Modifications
Modifying the Hantzsch method to include CF₃-substituted β-keto esters enables direct access to the target structure. However, this approach suffers from lower yields (50–60%) due to competing side reactions.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Systems
Industrial production employs continuous flow technology to enhance heat transfer and mixing:
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Residence Time : 30 minutes at 100°C.
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Purification : In-line crystallization units achieve >99% purity.
Table 4: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 65% | 82% |
| Purity | 95% | 99.5% |
| Throughput | 10 kg/day | 50 kg/day |
Solvent Recycling and Waste Reduction
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Solvent Recovery : Distillation recovers >90% of acetonitrile.
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Catalyst Reuse : Immobilized AIBN on silica gel retains 80% activity over five cycles.
Analytical Validation of Synthetic Products
Purity Assessment
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HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient. Purity ≥98%.
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NMR : Characteristic signals at δ 2.33 ppm (methyl), δ 7.14–8.20 ppm (pyrrole protons).
Spectroscopic Data Cross-Referencing
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IR : Strong absorption at 1700 cm⁻¹ (C=O stretch).
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LCMS : m/z 193.12 [M+H]+.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The electron-withdrawing trifluoromethyl group deactivates the pyrrole ring towards electrophilic attack, making EAS less favorable.
Nucleophilic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic substitution reactions at the 4-position.
Oxidation and Reduction: The carboxylic acid group can undergo typical oxidation and reduction reactions to form derivatives such as esters, amides, and alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or bromine for bromination, under controlled conditions.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Esterification: Formation of esters from the carboxylic acid group.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
One of the prominent applications of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is in the development of fungicides. Research indicates that compounds derived from this pyrrole structure exhibit strong antifungal properties against a range of phytopathogenic fungi. These include species responsible for diseases in crops such as cereals, fruits, and vegetables.
- Efficacy Against Fungi : The compound has demonstrated effectiveness against pathogens like Blumeria graminis (powdery mildew), Rhizoctonia species, and Botrytis cinerea . Its systemic action allows for both foliar and soil application, making it versatile in agricultural settings.
- Combination with Other Agents : It can be used in combination with other active substances like herbicides and insecticides to enhance its efficacy and broaden the spectrum of pest control .
Medicinal Chemistry Applications
Antimalarial Properties
Recent studies have identified derivatives of this compound as potential antimalarial agents. These compounds target dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the survival of malaria parasites.
- Clinical Studies : In Phase IIa clinical trials, a related compound showed promise in providing single-dose cures for Plasmodium falciparum malaria, indicating the potential for this class of compounds in malaria prophylaxis .
Synthesis and Structural Insights
The synthesis of this compound has been explored through various chemical reactions. For instance, methods involving the reaction of trifluoromethyl-substituted precursors with pyrrole derivatives have been documented .
Table 1: Synthesis Pathways
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the trifluoromethyl group and the carboxylic acid moiety can significantly influence biological activity.
Table 2: SAR Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Trifluoromethyl | Increased potency | |
| Carboxylic Acid | Essential for activity |
Case Studies
Case Study 1: Antifungal Application
In a controlled study, formulations containing this compound were tested against Erysiphe cichoracearum. Results showed a significant reduction in fungal growth compared to untreated controls, highlighting its potential as an effective fungicide .
Case Study 2: Antimalarial Efficacy
A study focused on the antimalarial potential demonstrated that derivatives could inhibit DHODH effectively, leading to reduced parasitemia in infected models. This positions these compounds as promising candidates for further development in malaria treatment strategies .
Mechanism of Action
The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit succinate dehydrogenase (SDH) in fungi, leading to antifungal effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Table 1: Structural Features of Key Analogues
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Target Compound | Pyrrole | 1-Me, 4-CF₃, 3-COOH | 217.2 | 705961-96-2 |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Pyrazole | 1-Me, 3-CF₃, 4-COOH | 194.11 | 113100-53-1 |
| 1-(3-Chloropyridin-2-yl)-4-CF₃-1H-pyrrole-3-COOH | Pyrrole | 1-(3-Cl-pyridinyl), 4-CF₃, 3-COOH | 290.63 | 1708455-97-3 |
| 1-Isopropyl-4-CF₃-1H-pyrrole-3-COOH | Pyrrole | 1-iPr, 4-CF₃, 3-COOH | 221.18 | 1341766-01-5 |
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-COOH | Pyrrole | 1-ArCH₂, 4-Ar, 3-COOH | Varies (~300–400) | Multiple |
Key Observations :
- Heterocycle Variation : The pyrazole analogue () replaces pyrrole’s nitrogen atom position, altering electronic properties and hydrogen-bonding capacity.
- Trifluoromethyl Placement : In pyrazole derivatives, -CF₃ is at position 3, whereas in pyrroles, it is at position 4, influencing dipole moments and metabolic pathways .
Key Observations :
- Pyrazole derivatives () require multi-step synthesis with moderate total yields (46.8%), while pyrrole esters () achieve higher yields (up to 96%) via optimized cycloadditions.
- Purification methods (e.g., column chromatography for compounds) impact final purity, with the target compound achieving 95% purity via unspecified methods .
Key Observations :
Physicochemical Properties
Biological Activity
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound has been investigated for its efficacy against various pathogens and its role as a lead compound in drug development, particularly against malaria and other infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an interesting candidate for further research.
Antimalarial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as inhibitors of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drugs. Research indicates that compounds in this class exhibit potent activity against both Plasmodium falciparum and Plasmodium vivax, with IC50 values lower than 0.03 μM, demonstrating their effectiveness in inhibiting these parasites in vitro .
Table 1: Antimalarial Activity of Pyrrole Derivatives
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | PfDHODH | <0.03 |
| Other pyrrole derivatives | PfDHODH | <0.03 |
These findings suggest that the compound could serve as a lead in the development of new antimalarial agents, especially considering its selectivity for Plasmodium DHODHs over mammalian enzymes .
Antibacterial Activity
The antibacterial properties of pyrrole derivatives have also been explored. Compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain pyrrole-based compounds exhibited minimum inhibitory concentration (MIC) values between 3.12 and 12.5 μg/mL against these pathogens .
Table 2: Antibacterial Activity of Pyrrole Derivatives
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| Pyrrole derivative A | Staphylococcus aureus | 3.12 |
| Pyrrole derivative B | Escherichia coli | 12.5 |
This antibacterial activity indicates that modifications to the pyrrole structure can yield compounds with significant therapeutic potential against bacterial infections.
Case Studies
In a notable case study, a series of pyrrole derivatives were synthesized and evaluated for their biological activities. One compound demonstrated superior efficacy in preclinical models of malaria, showing both blood and liver stage anti-schizont activity, which is critical for effective malaria treatment . However, safety concerns arose regarding teratogenic effects observed in preclinical species, leading to the termination of clinical development despite promising efficacy results.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via trifluoromethylation of pyrrole precursors. For example, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (a precursor) is synthesized using sulfur trifluoride (SF₃) at low temperatures (−78 °C) to introduce the trifluoromethyl group. Subsequent hydrolysis yields the carboxylic acid derivative . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents (e.g., SF₃ or other fluorinating agents) to maximize yield and purity. Monitoring via TLC or LCMS (e.g., m/z 366 [M+H]+ as in ) ensures intermediate formation.
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (e.g., 97.34% purity achieved in ).
- NMR Spectroscopy : Confirm substituent positions (e.g., δ 2.33 ppm for methyl groups in ).
- LCMS/ESIMS : Verify molecular weight (e.g., m/z 311.1 for derivatives in ).
- Melting Point Analysis : Compare with literature values (e.g., mp 113–115°C for related compounds in ).
Q. What are the key challenges in characterizing trifluoromethyl-substituted pyrroles via NMR?
- Methodological Answer : The strong electron-withdrawing effect of the trifluoromethyl group causes deshielding of adjacent protons, leading to complex splitting patterns. For example, in derivatives like 3-methyl-4-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, protons near the CF₃ group exhibit upfield shifts (δ 7.14–8.20 ppm in ). Use high-field NMR (400–500 MHz) and 2D experiments (COSY, HSQC) to resolve overlapping signals.
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of derivatives of this compound?
- Methodological Answer : Perform molecular docking to assess binding affinity to target proteins (e.g., mTOR/p70S6K inhibition in prostate cancer, as in ). Use software like AutoDock or Schrödinger Suite to model interactions. Validate predictions with in vitro assays (e.g., anti-proliferative effects via MTT assays ). Additionally, QSAR models can correlate substituent effects (e.g., cyclopropyl or pyridinyl groups in ) with activity trends.
Q. What strategies resolve contradictions in crystallographic data for trifluoromethylated pyrroles?
- Methodological Answer : For X-ray crystallography, use SHELX programs (e.g., SHELXL for refinement) to handle disorder in the trifluoromethyl group, which may adopt multiple conformations . High-resolution data (≤1.0 Å) and twinning detection (via PLATON) improve accuracy. If disorder persists, refine occupancies isotropically and validate with residual density maps .
Q. How can researchers design experiments to evaluate the compound’s role in autophagy induction?
- Methodological Answer :
- In Vitro : Treat cancer cell lines (e.g., PC-3 prostate cells) and monitor autophagy markers (LC3-II/LC3-I ratio via western blot) .
- In Vivo : Use xenograft models to assess tumor suppression. Pair with mTOR inhibitors (e.g., rapamycin) to confirm pathway specificity.
- Data Interpretation : Compare dose-response curves and use siRNA knockdown of autophagy-related genes (e.g., ATG5) to validate mechanistic links .
Q. What synthetic modifications enhance the metabolic stability of this compound without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or acyl sulfonamide to improve stability .
- Cyclopropane Integration : Introduce cyclopropyl groups (e.g., 4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl) in ) to reduce oxidative metabolism.
- Deuterium Labeling : Replace labile hydrogens with deuterium at metabolically active sites (e.g., methyl groups) to prolong half-life. Validate via microsomal stability assays.
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in mass spectrometry data for derivatives?
- Methodological Answer :
- Contamination Check : Re-run samples with blank solvents to rule out adducts (e.g., sodium or potassium ions).
- Isotopic Pattern Analysis : Confirm molecular formula consistency (e.g., CF₃ groups show distinct isotopic clusters).
- Fragmentation Studies : Use MS/MS to identify unexpected fragments (e.g., loss of COOH or CF₃ groups in ).
Q. What experimental controls are critical when testing cytotoxicity of this compound?
- Methodological Answer :
- Positive Controls : Use established cytotoxic agents (e.g., doxorubicin) to benchmark activity.
- Solvent Controls : Include DMSO/vehicle-treated cells to isolate compound-specific effects.
- Cell Viability Assays : Combine MTT with flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
